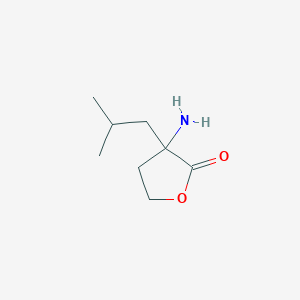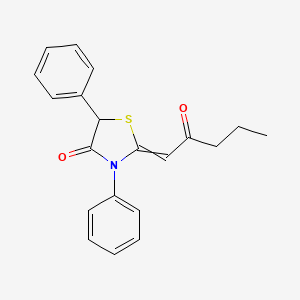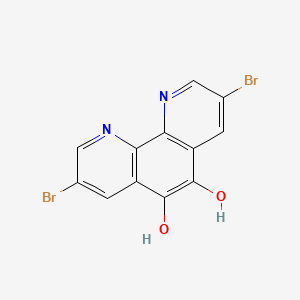
1-(4-Ethoxyphenyl)aziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)aziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)aziridin-2-one can be synthesized through several methods. This method typically requires the use of ceric ammonium nitrate as an oxidizing agent to remove the protecting group, yielding the desired aziridinone .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method is the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)aziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Ceric ammonium nitrate is a common oxidizing agent used in the synthesis of aziridinones.
Major Products:
Nucleophilic Ring Opening: The major products are open-chain amines, which can be further functionalized for various applications.
Oxidation: The major product is the deprotected aziridinone.
Scientific Research Applications
1-(4-Ethoxyphenyl)aziridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Materials Science: The compound is used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Organic Synthesis: It is a versatile intermediate in the synthesis of various nitrogen-containing heterocycles, such as tetrahydroisoquinolines, pyrroles, and pyrrolidines.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)aziridin-2-one primarily involves the ring strain of the aziridine moiety, which makes it highly reactive towards nucleophiles. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions that readily react with nucleophiles . This reactivity is exploited in various synthetic transformations to produce biologically and pharmaceutically important compounds .
Comparison with Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring that serves as a precursor to many aziridinones.
Azetidine: A four-membered nitrogen-containing ring that shares similar reactivity and applications with aziridines.
Uniqueness: 1-(4-Ethoxyphenyl)aziridin-2-one is unique due to the presence of the ethoxyphenyl group, which provides additional steric and electronic effects that influence its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Properties
CAS No. |
606135-83-5 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)aziridin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-9-5-3-8(4-6-9)11-7-10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
PJRODHIYQQTQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)


![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


